4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine
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Overview
Description
4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol It is characterized by the presence of a phenyl group attached to a pyrazole ring, which is further connected to a butanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine typically involves the reaction of 1-phenyl-1H-pyrazole with butan-1-amine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . The compound may also interact with histaminergic receptors, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole: A precursor in the synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine.
4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid: Another pyrazole derivative with distinct chemical properties.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives with suitable alkyl amines under controlled conditions. The compound can be crystallized from solvents such as dimethylformamide, yielding yellow crystalline solids with a melting point of approximately 219–220°C .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Metabotropic Glutamate Receptor Modulation : The compound has been identified as a positive allosteric modulator (PAM) for metabotropic glutamate receptor 4 (mGluR4). This activity suggests potential applications in treating neurological disorders where modulation of glutamate signaling is beneficial .
- Anticancer Activity : Preliminary studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, modifications in the phenyl ring structure can enhance cytotoxicity against cancer cell lines, including A549 lung cancer cells .
- Cytotoxicity : The compound has demonstrated varying levels of cytotoxicity towards both cancerous and non-cancerous cell lines. Structure-dependent variations in activity indicate that specific substitutions on the pyrazole ring can lead to enhanced biological effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Notably:
Substituent | Biological Activity |
---|---|
Methyl groups on pyrazole ring | Increased mGluR4 PAM potency |
Halogen substitutions | Enhanced anticancer activity |
Hydroxyl groups | Improved solubility and bioavailability |
These modifications can significantly alter the pharmacokinetic properties and efficacy of the compound .
Case Studies
Several studies have reported on the biological effects of pyrazole derivatives:
- Neurological Studies : In a study assessing mGluR4 PAMs, it was found that specific modifications to the pyrazole structure increased brain penetration and selectivity over other receptors, suggesting therapeutic potential in neurodegenerative diseases .
- Cancer Research : A comparative study highlighted that certain phenyl substitutions led to a reduction in cell viability in A549 cells, demonstrating the importance of structural modifications for enhancing anticancer properties .
- Cytotoxicity Evaluations : Research indicated that compounds with free amino groups showed significant cytotoxic effects on both cancerous and non-cancerous cells, emphasizing the need for careful design in drug development .
Properties
IUPAC Name |
4-(1-phenylpyrazol-4-yl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-9-5-4-6-12-10-15-16(11-12)13-7-2-1-3-8-13/h1-3,7-8,10-11H,4-6,9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEINFNGPSNFQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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